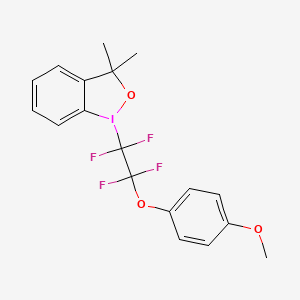

1-(4-Methoxyphenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4-Methoxyphenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole” is a chemical compound with the molecular formula C18H17F4IO3 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray single crystal diffraction and Density Functional Theory (DFT) calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume have been determined .Wissenschaftliche Forschungsanwendungen

Hypervalent Iodine Reagents in Synthesis

1-(4-Methoxyphenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a part of a series of hypervalent iodine reagents. These reagents have been used in synthetic applications, particularly in electrophilic fluoroalkylation reactions. They are effective for producing products that feature a tetrafluoroethylene unit, connecting two functional moieties. This demonstrates their potential for applications in chemical biology, particularly as tools for fast, irreversible, and selective thiol bioconjugation (Matoušek et al., 2016).

Preparation and Reaction Studies

The compound is also involved in the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and reactions with alkynyltrimethylsilanes. This has been studied to understand the underlying chemical processes and potential applications in organic synthesis (Zhdankin et al., 1996).

Trifluoromethyl Transfer Agent

Research on 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one, closely related to the subject compound, indicates its use as a trifluoromethyl transfer agent. This highlights its importance in the development of trifluoromethylation reagents, which are valuable in various synthetic applications (Eisenberger et al., 2012).

Radical Intermediates in Thermolysis

Studies on related benziodoxole compounds like 1-(tert-Butylperoxy)-3,3-dimethyl-1H-1,2-benziodoxoles suggest their role in understanding radical intermediates during thermolysis. This research provides insights into complex chemical reactions and potential applications in designing new chemical processes (Dolenc & Plesničar, 1997).

Electrophilic Trifluoromethylation

Further studies on the electrophilic trifluoromethylation of S-hydrogen phosphorothioates using hypervalent iodine reagents like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one demonstrate the compound's versatility in organic chemistry. It offers a deeper understanding of reaction mechanisms and rates, especially for electron-rich and electron-poor substrates (Santschi & Togni, 2011).

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1λ3,2-benziodoxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4IO3/c1-16(2)14-6-4-5-7-15(14)23(26-16)17(19,20)18(21,22)25-13-10-8-12(24-3)9-11-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPMXNSJGJBXCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=C(C=C3)OC)(F)F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole](/img/structure/B2404951.png)

![1-[(2-Fluoroethyl)sulfanyl]propan-2-one](/img/structure/B2404955.png)

![Tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2404957.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B2404959.png)

![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)

![2-[(4-Bromophenyl)sulfanyl]quinoxaline](/img/structure/B2404965.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2404966.png)

![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2404972.png)